Octakis(dimethylsiloxy)-T8-silsequioxane

Catalog No.
S1538248
CAS No.
125756-69-6
M.F
C16H48O20Si16
M. Wt
1009.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octakis(dimethylsiloxy)-T8-silsequioxane

CAS Number

125756-69-6

Product Name

Octakis(dimethylsiloxy)-T8-silsequioxane

Molecular Formula

C16H48O20Si16

Molecular Weight

1009.9 g/mol

InChI

InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3

InChI Key

NKAADCIRFJPCOM-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C

Canonical SMILES

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C

Precursor for Ceramic Materials:

ODMOS serves as a promising precursor for silicon carbide (SiC) ceramics due to its high silicon content and well-defined molecular structure. Studies have shown that controlled thermal decomposition of ODMOS can lead to the formation of pure and amorphous SiC nanoparticles. These nanoparticles possess desirable properties like high thermal stability and mechanical strength, making them suitable for applications in high-temperature electronics and wear-resistant coatings. []

Reinforcing Agent in Polymers:

The cage-like structure of ODMOS offers potential for its use as a reinforcing agent in polymers. Research suggests that incorporating ODMOS into polymer matrices can enhance their mechanical properties, such as tensile strength and modulus. [] This improvement is attributed to the strong covalent bonds within the ODMOS molecule and its ability to restrict the movement of polymer chains. ODMOS-filled polymers may find applications in areas demanding high strength and durability, such as aerospace composites and structural materials.

Applications in Nanomedicine:

The biocompatibility and unique properties of ODMOS make it a candidate material for applications in nanomedicine. Studies have explored its potential use as a drug delivery carrier due to its ability to encapsulate therapeutic agents within its cage-like structure. [] Additionally, the surface of ODMOS can be functionalized with targeting moieties, allowing for the specific delivery of drugs to diseased cells. Further research is needed to fully explore the potential of ODMOS in this field.

Octakis(dimethylsiloxy)-T8-silsesquioxane is a silsesquioxane compound characterized by its unique cubic structure and the presence of eight dimethylsiloxy groups. This compound is notable for its potential applications in materials science, nanotechnology, and organic synthesis due to its versatile chemical properties and structural stability. The general formula for this compound can be represented as (SiO1.5)8(C2H6O)8(SiO_1.5)_8(C_2H_6O)_8, indicating a framework of silicon and oxygen atoms with organic substituents that enhance its solubility and reactivity.

ODMOS itself is not likely to have a direct biological effect. However, its potential lies in its ability to be used as a carrier for drugs or other bioactive molecules. The hollow core can encapsulate guest molecules, while the outer shell can be modified to target specific tissues or enhance solubility [].

  • As with most new synthetic compounds, detailed safety information on ODMOS is scarce.
  • Silsesquioxanes, in general, are considered to have low to moderate toxicity []. However, it is advisable to handle ODMOS with care, following standard laboratory safety protocols for unknown chemicals. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.

Future Research Directions

ODMOS is a promising material with potential applications in various scientific fields. Here are some areas for future research:

  • Developing efficient and scalable synthesis methods for ODMOS.
  • Exploring the possibilities of using ODMOS for targeted drug delivery.
  • Investigating the use of ODMOS as a catalyst or support material for chemical reactions.
  • Assessing the long-term stability and potential environmental impact of ODMOS.

The chemical behavior of Octakis(dimethylsiloxy)-T8-silsesquioxane is primarily influenced by its siloxane bonds, which can undergo various reactions such as:

  • Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated organic compounds. For instance, the hydrosilylation of allyl acetate with Octakis(dimethylsiloxy)-T8-silsesquioxane has been studied, demonstrating its utility in forming vinyl-functionalized derivatives .
  • Condensation Reactions: The compound can participate in condensation reactions where silanol-terminated polydimethylsiloxanes react with silanes to form silicone elastomers .

These reactions are typically monitored using techniques such as Fourier-transform infrared spectroscopy (FT-IR) to analyze the formation of new chemical bonds and the structural changes occurring during the reactions.

Several methods have been developed for synthesizing Octakis(dimethylsiloxy)-T8-silsesquioxane:

  • Sol-gel Process: This method involves the hydrolysis and condensation of silanes to form a network structure. It allows for the incorporation of various functional groups during synthesis.
  • Direct Synthesis from Silanes: The compound can be synthesized by reacting dimethylsiloxanes with silicon tetrachloride or other silicon sources under controlled conditions.
  • Hydrosilylation Reactions: As mentioned previously, this method utilizes transition metal catalysts to facilitate the addition of silanes to unsaturated organic compounds, providing a pathway to functionalize the silsesquioxane framework .

Octakis(dimethylsiloxy)-T8-silsesquioxaneEight dimethylsiloxy groups; cubic structureNanotechnology, coatingsOctakis(methylsilyloxy)octasilsesquioxaneMore hydrophobic due to methyl groupsSpecialty coatingsOctakis(phenylsilyloxy)octasilsesquioxaneEnhanced optical properties due to phenyl groupsOptical materialsHexakis(trimethylsiloxy)silsesquioxaneContains six trimethylsilyl groupsSilicone elastomers

Uniqueness

Octakis(dimethylsiloxy)-T8-silsesquioxane stands out due to its specific arrangement of eight dimethylsiloxy groups, which provides unique solubility characteristics and reactivity compared to other silsesquioxanes. Its cubic structure also contributes to its stability and potential for forming complex nanostructures.

Interaction studies involving Octakis(dimethylsiloxy)-T8-silsesquioxane focus on its reactivity with other chemical species. Notable interactions include:

  • Reactivity with Organic Compounds: The ability to undergo hydrosilylation allows for modifications that enhance solubility or introduce new functionalities into the silsesquioxane framework.
  • Compatibility with Other Polymers: Research indicates that Octakis(dimethylsiloxy)-T8-silsesquioxane can be blended with various polymers to improve mechanical properties and thermal stability.

Wikipedia

Octakis(dimethylsiloxy)-T8-silsequioxane

Dates

Modify: 2023-08-15

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